

Formulating High-Concentration Solutions of (2-hydroxyethyl)urea: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Urea, (2-hydroxyethyl)-*

Cat. No.: *B1329392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-hydroxyethyl)urea, also known as hydroxyethyl urea, is a highly effective humectant utilized extensively in the cosmetics and personal care industries for its exceptional moisturizing properties.^{[1][2]} Its high water solubility and non-tacky feel make it a desirable ingredient in a variety of formulations.^{[2][3]} These characteristics also suggest its potential for application in topical and transdermal drug delivery systems, where maintaining skin hydration can be crucial for drug penetration and formulation stability. This document provides detailed application notes and experimental protocols for the preparation, characterization, and analysis of high-concentration solutions of (2-hydroxyethyl)urea.

Physicochemical Properties of (2-hydroxyethyl)urea

(2-hydroxyethyl)urea is a white, crystalline solid at room temperature.^[4] It is a low molecular weight compound that is highly soluble in water and also soluble in alcohol.^{[5][6]} Commercially, it is often supplied as a concentrated aqueous solution, typically around 50% (w/w).^{[3][7][8]}

Table 1: Physicochemical Properties of (2-hydroxyethyl)urea

Property	Value	Reference
Chemical Name	N-(2-hydroxyethyl)urea	-
CAS Number	2078-71-9	[4]
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[4]
Molecular Weight	104.11 g/mol	[4]
Appearance	White crystalline powder	[4]
Melting Point	91-93 °C	[9]
Water Solubility	Highly soluble; >699 g/L	[5] [10]
logP (estimated)	-2.06	[10]

Solubility Data

While (2-hydroxyethyl)urea is known to be highly soluble in water, specific quantitative data across a range of temperatures is not readily available in published literature. The compound is also known to be soluble in polar organic solvents such as ethanol, glycerin, and propylene glycol, which are common co-solvents in pharmaceutical and cosmetic formulations. The following table provides a template for researchers to populate with experimentally determined solubility data.

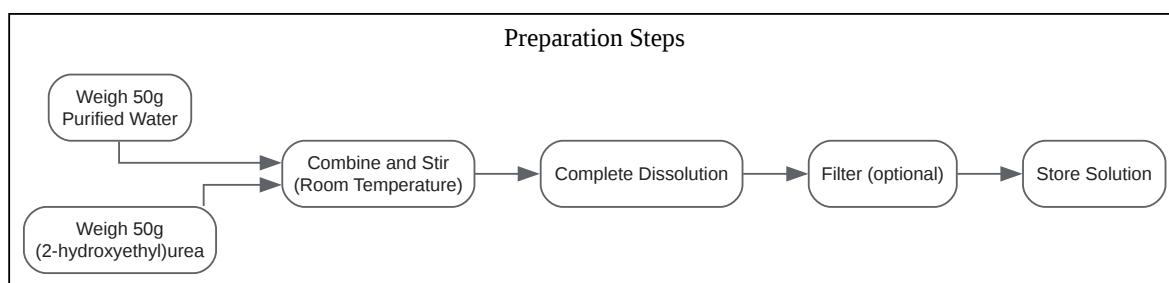
Table 2: Solubility of (2-hydroxyethyl)urea in Various Solvents (Template for Experimental Data)

Solvent	Temperature (°C)	Solubility (g/100 g solvent)
Purified Water	10	
	25	
	40	
	60	
Ethanol (95%)	25	
Glycerin	25	
Propylene Glycol	25	

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (50% w/w) Aqueous Solution of (2-hydroxyethyl)urea

This protocol describes the preparation of a 50% (w/w) aqueous solution of (2-hydroxyethyl)urea.


Materials:

- (2-hydroxyethyl)urea powder (purity \geq 98%)
- Purified water (USP grade)
- Glass beaker
- Magnetic stirrer and stir bar
- Weighing balance (analytical, ± 0.01 g)
- Spatula

Procedure:

- Weigh 50.0 g of (2-hydroxyethyl)urea powder and transfer it to a clean, dry glass beaker.
- Weigh 50.0 g of purified water.
- Add the purified water to the beaker containing the (2-hydroxyethyl)urea powder.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Stir the mixture at room temperature until the (2-hydroxyethyl)urea is completely dissolved. Gentle warming (up to 40°C) can be applied to expedite dissolution if necessary.
- Once fully dissolved, the solution should be clear and colorless.
- Filter the solution through a 0.45 µm filter to remove any particulate matter, if required for the intended application.
- Store the solution in a well-sealed container at room temperature, protected from light.

Workflow for Preparing a 50% (w/w) (2-hydroxyethyl)urea Solution

[Click to download full resolution via product page](#)

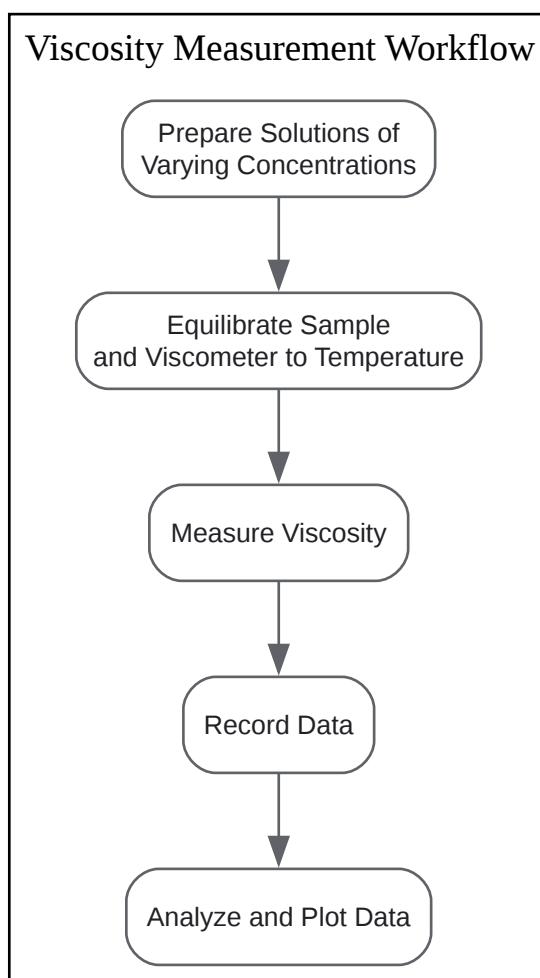
Preparation of a 50% (w/w) (2-hydroxyethyl)urea solution.

Protocol 2: Determination of Viscosity of (2-hydroxyethyl)urea Solutions

This protocol outlines the measurement of viscosity of aqueous (2-hydroxyethyl)urea solutions at various concentrations.

Materials and Equipment:

- (2-hydroxyethyl)urea solutions of known concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w)
- Calibrated viscometer (e.g., Brookfield viscometer or a capillary viscometer)
- Temperature-controlled water bath


Procedure:

- Prepare a series of aqueous solutions of (2-hydroxyethyl)urea at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w) following Protocol 1.
- Equilibrate the viscometer and the (2-hydroxyethyl)urea solution to the desired temperature (e.g., 25°C) using the water bath.
- Measure the viscosity of each solution according to the viscometer manufacturer's instructions.
- Record the viscosity reading (in mPa·s or cP).
- Repeat the measurement at different temperatures if required.
- Present the data in a table and/or plot viscosity as a function of concentration.

Table 3: Viscosity of Aqueous (2-hydroxyethyl)urea Solutions at 25°C (Template for Experimental Data)

Concentration (% w/w)	Viscosity (mPa·s)
10	
20	
30	
40	
50	

Workflow for Viscosity Measurement

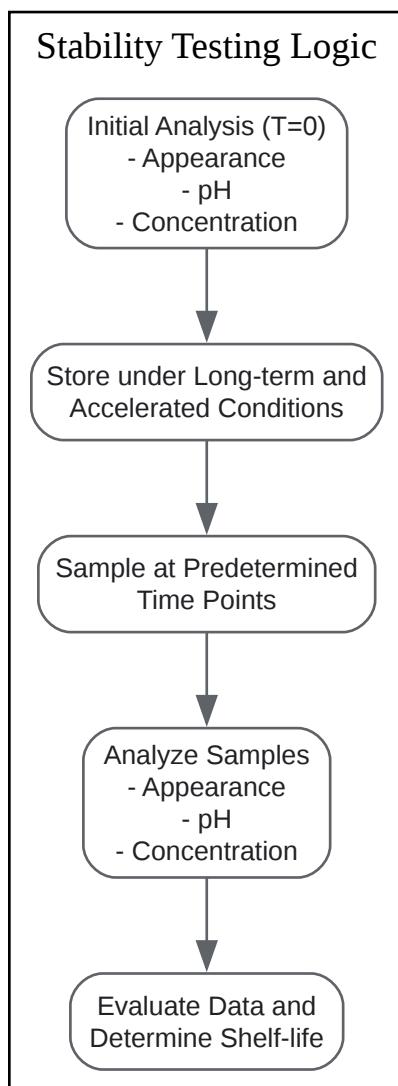
[Click to download full resolution via product page](#)

General workflow for viscosity measurement.

Protocol 3: Stability Testing of High-Concentration (2-hydroxyethyl)urea Solution

This protocol provides a framework for assessing the stability of a high-concentration (e.g., 50% w/w) aqueous solution of (2-hydroxyethyl)urea based on ICH guidelines.

Materials:


- 50% (w/w) aqueous solution of (2-hydroxyethyl)urea
- Stability chambers with controlled temperature and humidity
- Appropriate analytical instrumentation for quantification (e.g., HPLC-UV)
- pH meter

Procedure:

- Initial Analysis (Time Zero):
 - Characterize the freshly prepared 50% (w/w) solution for appearance, pH, and concentration of (2-hydroxyethyl)urea using a validated analytical method (see Protocol 4).
- Stability Study Setup:
 - Aliquot the solution into appropriate sealed containers.
 - Place the containers in stability chambers under the following conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH}$
- Testing Schedule:
 - Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

- Analysis at Each Time Point:
 - Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
 - Measure the pH of the solution.
 - Determine the concentration of (2-hydroxyethyl)urea to assess for degradation.
 - Analyze for the presence of any degradation products.
- Data Evaluation:
 - Compare the results at each time point to the initial data to evaluate the stability of the solution.

Logical Flow for Stability Testing

[Click to download full resolution via product page](#)

Logical flow of a stability testing protocol.

Protocol 4: Quantification of (2-hydroxyethyl)urea by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the development of an HPLC method for the quantification of (2-hydroxyethyl)urea. Method development and validation will be required.

Instrumentation and Conditions (to be optimized):

- HPLC System: With UV or Refractive Index (RI) detector.

- Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for this polar analyte. An amino-based or a bare silica column could be suitable.
- Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). A typical starting point for HILIC is a high percentage of the organic solvent.
- Flow Rate: 0.5 - 1.5 mL/min.
- Column Temperature: 25-40°C.
- Injection Volume: 5-20 μ L.
- Detector Wavelength (for UV): Low UV wavelength (e.g., < 210 nm) as urea derivatives have poor chromophores. An RI detector is an alternative.

Procedure:

- Standard Preparation: Prepare a stock solution of (2-hydroxyethyl)urea of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dilute the high-concentration solution of (2-hydroxyethyl)urea with the mobile phase to fall within the concentration range of the calibration standards.
- Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of (2-hydroxyethyl)urea in the samples from the calibration curve.

Applications

The primary application of (2-hydroxyethyl)urea is in the cosmetic and personal care industry as a humectant and moisturizing agent.^{[1][2]} It is used in a wide range of products, including lotions, creams, and hair care formulations, at concentrations up to 20.6% in leave-on products.^[7]

For drug development professionals, the high water solubility, humectant properties, and low skin irritation potential of (2-hydroxyethyl)urea make it an interesting excipient for topical and transdermal formulations. It could potentially be used to:

- Enhance the hydration of the stratum corneum, which may improve the penetration of certain active pharmaceutical ingredients (APIs).
- Act as a solubilizer or co-solvent for poorly water-soluble APIs in aqueous-based topical formulations.
- Improve the sensory properties and patient acceptability of topical drug products.

Further research is needed to fully explore and validate these potential pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydroxyethyl UreaAcitive Cosmetic Ingredients & Pharmaceutical Intermidates [wateclaboratories.com]
- 4. Cas 2078-71-9,2-HYDROXYETHYLUREA | [lookchem](http://lookchem.com) [lookchem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. chembk.com [chembk.com]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. CN109369466A - A kind of industrial preparation method of β -hydroxyethyl urea - Google Patents [patents.google.com]
- 10. cir-safety.org [cir-safety.org]

- To cite this document: BenchChem. [Formulating High-Concentration Solutions of (2-hydroxyethyl)urea: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329392#formulating-high-concentration-solutions-of-2-hydroxyethyl-urea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com